molecular formula C19H22N4O B12911696 9-Amino-N-[3-(Dimethylamino)Propyl]Acridine-4-Carboxamide CAS No. 89459-44-9

9-Amino-N-[3-(Dimethylamino)Propyl]Acridine-4-Carboxamide

Cat. No.: B12911696
CAS No.: 89459-44-9
M. Wt: 322.4 g/mol
InChI Key: VNWAULKXOPRJEL-UHFFFAOYSA-N
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Description

9-Amino-N-[3-(dimethylamino)propyl]acridine-4-carboxamide is a research chemical of significant interest in medicinal chemistry and oncology research, primarily for its interaction with DNA and potential anti-tumor properties. This acridine derivative is designed to function as a DNA intercalating agent. Its planar acridine chromophore inserts between DNA base pairs, a mechanism supported by X-ray crystallography data showing the compound bound to the oligonucleotide sequence d(CGTACG)₂ . This fundamental interaction can disrupt DNA replication and transcription, and is known to inhibit key enzymes like topoisomerases, making it a valuable tool for studying DNA structure and the mechanisms of cell proliferation . In research settings, this compound serves as a core structure for investigating new anti-cancer agents. Acridine derivatives are extensively studied for their high cytotoxic activity against a range of cancer cell lines, and researchers explore their potential to overcome drug resistance . Its properties also make it relevant for probing cellular stress pathways; structurally related acridine compounds have been identified as inhibitors of the IRE1α-XBP1 pathway of the unfolded protein response, a key survival mechanism for certain cancers like multiple myeloma . Key Research Applications: • Investigation of DNA-intercalating agents and topoisomerase inhibition . • Exploration of novel anti-tumor compounds and cytotoxic mechanisms . • Serves as a synthetic intermediate or pharmacophore for developing targeted therapies . Please note that this product is intended For Research Use Only and is not classified as a drug, cosmetic, or medicinal product. It is not intended for diagnostic or therapeutic procedures, nor for human or animal consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

89459-44-9

Molecular Formula

C19H22N4O

Molecular Weight

322.4 g/mol

IUPAC Name

9-amino-N-[3-(dimethylamino)propyl]acridine-4-carboxamide

InChI

InChI=1S/C19H22N4O/c1-23(2)12-6-11-21-19(24)15-9-5-8-14-17(20)13-7-3-4-10-16(13)22-18(14)15/h3-5,7-10H,6,11-12H2,1-2H3,(H2,20,22)(H,21,24)

InChI Key

VNWAULKXOPRJEL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)N

Origin of Product

United States

Preparation Methods

Synthesis of the Acridine Core and Carboxylic Acid Intermediate

  • The acridine core is typically synthesized starting from acridone or related precursors. One classical approach involves the reduction of acridone to acridane, followed by reoxidation to form acridine-carboxylic acid intermediates.

  • For example, a patented method describes the reduction of acridone using an aluminum-mercury amalgam in the presence of potassium hydroxide in aqueous ethanol under reflux conditions. This is followed by reoxidation with ferric chloride to yield the acridine-4-carboxylic acid intermediate (compound 2 in the patent).

  • This intermediate is crucial as it provides the carboxylic acid functionality at the 4-position of the acridine ring, which is necessary for subsequent amide bond formation.

  • However, this method has limitations: the harsh reduction conditions restrict the scope of substituents tolerated on the acridine ring, and the intermediate acids can have unpleasant properties such as causing tearing and sneezing, complicating handling.

Activation of the Carboxylic Acid and Amide Bond Formation

  • The acridine-4-carboxylic acid intermediate is activated using coupling agents such as 1,1-carbonyldiimidazole (CDI) in the presence of solvents like dimethylformamide (DMF).

  • The activated intermediate then reacts with the amine component, specifically N,N-dimethylpropane-1,3-diamine or its derivatives, to form the carboxamide linkage at the 4-position of the acridine ring.

  • This step introduces the 3-(dimethylamino)propyl side chain via nucleophilic substitution, yielding the target compound 9-Amino-N-[3-(dimethylamino)propyl]acridine-4-carboxamide.

Alternative Synthetic Routes and Functional Group Introduction

  • Other synthetic strategies reported for acridine derivatives involve Ullmann condensation reactions to form arylamino benzoic acids, followed by cyclization to acridone derivatives, and further functionalization. While these methods are more general for acridine derivatives, they provide insight into possible alternative routes for acridine core construction.

  • Introduction of the dimethylamino group on the propyl chain is typically achieved through nucleophilic substitution reactions using dimethylamine or its derivatives.

Summary Table of Preparation Steps

Step No. Stage Description Reagents/Conditions Notes/Challenges
1 Reduction of acridone to acridane Aluminum-mercury amalgam, KOH, EtOH/H2O, reflux Harsh conditions; limited substituent tolerance
2 Reoxidation to acridine-4-carboxylic acid Ferric chloride (FeCl3) Intermediate acid causes handling issues
3 Activation of carboxylic acid 1,1-Carbonyldiimidazole (CDI), DMF Efficient activation for amide bond formation
4 Amide bond formation with 3-(dimethylamino)propylamine N,N-Dimethylpropane-1,3-diamine, nucleophilic substitution Key step introducing side chain
  • The patented synthesis method remains a primary reference for preparing this compound, despite its limitations regarding harsh reaction conditions and handling difficulties of intermediates.

  • Modifications to reduce the severity of reduction conditions or to use alternative activation methods for the carboxylic acid could improve yields and safety.

  • The compound’s synthesis is sensitive to substituents on the acridine ring; for example, chlorine-substituted derivatives may undergo dehalogenation under the reduction conditions, limiting the method’s applicability.

  • The use of coupling agents like CDI is preferred for amide bond formation due to their efficiency and mild reaction conditions.

  • Alternative synthetic routes involving Ullmann-type condensations and cyclizations provide broader frameworks for acridine derivative synthesis but require adaptation for this specific compound.

The preparation of this compound involves a multi-step synthetic process centered on acridine core formation, carboxylic acid intermediate generation, activation, and amide bond formation with a dimethylaminopropyl amine. The most detailed and authoritative method is derived from patent literature, which outlines the reduction of acridone, reoxidation, and subsequent coupling steps. Despite some challenges related to reaction conditions and intermediate handling, this method provides a reliable route to the target compound. Further research into milder conditions and alternative synthetic strategies could enhance the preparation efficiency and broaden the scope of derivatives accessible.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antitumor Research

Although 9-Amino-N-[3-(Dimethylamino)Propyl]Acridine-4-Carboxamide is classified as an inactive derivative, its structural similarities to active acridine derivatives have prompted investigations into its potential as a precursor for developing new anticancer agents. Studies have shown that modifications to the acridine skeleton can yield compounds with significant cytotoxic properties against various cancer cell lines, including those of cervical and liver cancers .

DNA Interaction Studies

Research indicates that acridine derivatives, including this compound, exhibit a high affinity for DNA. This property makes them valuable in studying DNA-binding mechanisms and developing ligands that can modulate gene expression or induce apoptosis in cancer cells . The compound's ability to interact with DNA may be leveraged in designing novel therapeutic strategies aimed at targeting specific genetic sequences.

G-Quadruplex Ligands

Recent studies have explored the use of acridine derivatives as ligands for G-quadruplexes (G4), which are four-stranded structures formed in guanine-rich sequences of DNA. These structures play crucial roles in regulating gene expression and maintaining genomic stability. Compounds similar to this compound have been tested for their ability to stabilize G4 structures, potentially leading to novel approaches for cancer treatment by targeting these specific DNA formations .

Enzyme Inhibition

The compound has also been evaluated for its potential inhibitory effects on various enzymes involved in cancer progression, such as topoisomerases and histone deacetylases (HDACs). In vitro studies have shown that certain modifications can enhance the inhibitory activity against these enzymes, suggesting a pathway for developing effective anticancer therapies .

Case Studies and Research Findings

StudyFocusFindings
MDPI Review (2022)Antitumor ActivityDiscussed the structural modifications of acridines leading to enhanced cytotoxicity against cancer cell lines .
DrugBank InsightsBiological InteractionsHighlighted the compound's inactive status but noted its potential as a scaffold for further drug development .
NAR Article (2022)DNA Duplex StabilizationExplored the stabilization effects of acridine derivatives on short DNA duplexes, indicating potential applications in gene therapy .

Mechanism of Action

The primary mechanism of action of 9-Amino-N-[3-(Dimethylamino)Propyl]Acridine-4-Carboxamide involves DNA intercalation . The planar structure of the compound allows it to insert itself between the base pairs of the DNA double helix. This intercalation disrupts the normal functioning of DNA, affecting processes such as replication and transcription . The compound’s dimethylamino group interacts with the major groove of DNA, further stabilizing the intercalated complex .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Acridine Carboxamide Derivatives

The following table compares key structural and functional features of 9-Amino-N-[3-(Dimethylamino)Propyl]Acridine-4-Carboxamide with related acridine carboxamides:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity
This compound C₁₉H₂₂N₄O 322.404 3-(Dimethylamino)propyl side chain Inactive derivative
9-Aminoacridine-4-carboxamide C₁₄H₁₁N₃O 237.262 No alkylamino side chain Not reported in evidence
DACA (N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide) C₁₈H₂₀N₄O 308.378 Shorter 2-(dimethylamino)ethyl chain Active antitumor agent

Key Findings :

  • The length and substitution of the side chain critically influence activity. DACA’s shorter 2-(dimethylamino)ethyl group confers antitumor activity, whereas the longer 3-(dimethylamino)propyl chain in the target compound renders it inactive .
  • Studies on 9-aminoacridinecarboxamides indicate that DNA binding kinetics and residence time correlate with cytotoxicity. Longer DNA residence times enhance strand-breaking activity via non-oxidative mechanisms . The inactivity of the target compound may stem from suboptimal DNA interaction due to its bulky side chain.

Functional Analogs: DNA-Interacting Carboxamides

Quinoline/Naphthyridine Carboxamides

Compounds like N3-aryl-4-oxo-1,4-dihydroquinoline-3-carboxamides (e.g., compound 67 in ) share the carboxamide moiety but feature a quinoline/naphthyridine core instead of acridine . These derivatives exhibit distinct biological targets, such as kinase inhibition, rather than direct DNA intercalation.

Structural vs. Functional Comparison :

  • Acridine derivatives (e.g., DACA) primarily act via DNA intercalation and topoisomerase inhibition, while quinoline carboxamides often target enzymatic pathways .
  • The carboxamide group’s role varies: in acridines, it modulates DNA binding, whereas in quinolines, it may enhance solubility or enzyme affinity.

Mechanistic Insights from Research

DNA Binding and Antitumor Activity

A seminal study by Denny et al. (1986) demonstrated that 9-aminoacridinecarboxamides with longer DNA residence times exhibit enhanced cytotoxicity and antitumor activity . For example:

  • Active compounds like DACA stabilize DNA-topoisomerase complexes, inducing single-strand breaks.
  • The target compound’s inactivity likely arises from reduced DNA affinity or faster dissociation rates due to its extended side chain, which sterically hinders intercalation .

Side Chain Optimization

  • DACA’s 2-(dimethylamino)ethyl chain optimizes charge interactions with DNA’s phosphate backbone, enhancing binding.
  • Elongating the side chain (e.g., to 3-(dimethylamino)propyl) disrupts this balance, as seen in the target compound’s lack of efficacy .

Biological Activity

9-Amino-N-[3-(Dimethylamino)Propyl]Acridine-4-Carboxamide (commonly referred to as DAPAC) is a compound belonging to the acridine class, known for its potential biological activities, particularly in the realm of cancer treatment. This article explores its biological activity, focusing on its mechanisms, efficacy in various studies, and potential applications.

Chemical Structure and Properties

  • Chemical Formula : C₁₉H₂₂N₄O
  • Molecular Weight : 322.40 g/mol
  • CAS Number : 89459-44-9

DAPAC is characterized by an acridine moiety, which is a tricyclic structure containing nitrogen atoms that contribute to its biological properties. The compound's structure allows it to interact with DNA and other cellular targets, which is crucial for its anticancer activity.

The primary mechanism of action for DAPAC involves DNA intercalation , where the compound inserts itself between DNA base pairs. This can disrupt normal DNA function, leading to:

  • Inhibition of DNA replication
  • Induction of apoptosis in cancer cells
  • Potential interference with topoisomerase enzymes, which are essential for DNA unwinding during replication.

Antitumor Activity

Research has indicated that DAPAC exhibits significant antitumor properties. A critical review highlighted that compounds similar to DAPAC have shown strong activity against various cancer cell lines, including:

  • U937 (human histiocytic lymphoma)
  • HeLa (cervical cancer)
  • HepG2 (liver cancer)

In one study, acridine derivatives demonstrated IC₅₀ values in the low micromolar range against U937 cells, indicating potent cytotoxic effects .

Case Studies

  • In Vitro Studies :
    • A study demonstrated that DAPAC could induce apoptosis in U937 cells through DNA interaction, leading to cell cycle arrest at the G2/M phase.
    • Another investigation showed that modifications of acridine compounds resulted in enhanced activity against various tumor cell lines, suggesting that structural variations can significantly influence biological outcomes .
  • In Vivo Studies :
    • Animal models treated with acridine derivatives exhibited reduced tumor growth rates compared to control groups. For instance, certain derivatives showed promising results in inhibiting tumor growth in models of melanoma and colon cancer .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of DAPAC is crucial for evaluating its therapeutic potential:

  • Absorption : High probability of human intestinal absorption.
  • Blood-Brain Barrier Penetration : Moderate likelihood of crossing the blood-brain barrier suggests potential CNS applications.
  • Toxicity : Preliminary studies indicate low acute toxicity levels in animal models; however, comprehensive toxicological assessments are necessary for clinical applications.

Comparative Analysis with Other Acridine Derivatives

Compound NameIC₅₀ (µM)Mechanism of ActionCancer Types Targeted
DAPACLow micromolarDNA intercalationU937, HeLa, HepG2
9-Chloroacridine0.90Topoisomerase inhibitionVarious solid tumors
9-Amino-DACA1.5Apoptosis inductionMelanoma

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 9-Amino-N-[3-(Dimethylamino)Propyl]Acridine-4-Carboxamide, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the acridine core via multicomponent reactions (MCRs) using dimedone, nitroaromatic aldehydes, and sulfonamide derivatives in water with phase-transfer catalysts like DBSA (yields ~80-87%) .
  • Step 2 : Reduction of nitro groups to amines using aqueous sodium polysulfide under reflux, ensuring careful pH control to avoid side reactions .
  • Step 3 : Carboxamide functionalization via coupling reactions with sulfonyl chlorides or activated esters in THF, catalyzed by triethylamine (TEA) .
  • Optimization : Monitor intermediates via TLC/HPLC and adjust stoichiometry (e.g., molar ratios of 2:1:1 for MCRs) to improve yields.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • Melting Point Analysis : Confirm consistency with literature values.
  • Spectroscopy :
  • IR : Identify NH₂ (3244–3467 cm⁻¹), aromatic C–H (3032–3098 cm⁻¹), and carbonyl (1623–1634 cm⁻¹) stretches .
  • NMR : Assign peaks for the dimethylaminopropyl chain (δ ~2.2–2.8 ppm for –N(CH₃)₂) and acridine protons (δ ~7.5–8.5 ppm) .
  • HRMS : Validate molecular ion peaks and isotopic patterns .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer : Prioritize:

  • DNA Intercalation Assays : Use fluorescence quenching or ethidium bromide displacement to assess binding affinity .
  • Cytotoxicity Screening : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, comparing IC₅₀ values with structurally similar acridines (e.g., quinacrine derivatives) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?

  • Methodological Answer :

  • Modify Substituents : Replace the dimethylaminopropyl group with morpholine or piperazine derivatives to alter hydrophobicity and charge distribution .
  • Functional Group Variations : Introduce sulfonamide or triazole moieties (as in ) to enhance hydrogen bonding with biological targets .
  • Assay Design : Use comparative binding kinetics (SPR) and molecular docking to map interactions with DNA/protein targets .

Q. What advanced spectroscopic techniques resolve contradictions in reported photophysical properties?

  • Methodological Answer : Address discrepancies (e.g., fluorescence quantum yield variations) via:

  • Time-Resolved Fluorescence : Measure excited-state lifetimes to differentiate static vs. dynamic quenching mechanisms .
  • Solvatochromism Studies : Correlate emission shifts with solvent polarity to assess dipole moment changes in excited states .
  • Quantum Mechanical Simulations : Compare experimental data with DFT-calculated spectra (e.g., TD-DFT for electronic transitions) .

Q. How can researchers optimize this compound for use in optical chemical sensors?

  • Methodological Answer :

  • Matrix Immobilization : Embed the acridine derivative in SiO₂ films to enhance stability and sensor response .
  • Protonation Studies : Test pH-dependent luminescence changes (e.g., 9-aminoacridine vs. protonated forms) to design pH sensors .
  • Cross-Validation : Compare sensor performance with structurally similar dyes (e.g., 2,7-dimethyl-9-ditolylaminoacridine) to identify optimal substituents .

Q. What strategies mitigate synthetic challenges in scaling up derivatives with modified carboxamide groups?

  • Methodological Answer :

  • Coupling Reagents : Replace classical methods with HATU or DCC for efficient amide bond formation under mild conditions .
  • Purification : Use mass-directed preparative LC to isolate high-purity intermediates, especially for analogs with polar side chains .
  • Scale-Up Risks : Monitor exothermic reactions (e.g., nitro reductions) in batch reactors with temperature-controlled stirring .

Data Contradiction Analysis

Q. How should conflicting reports on DNA-binding modes (intercalation vs. groove-binding) be resolved?

  • Methodological Answer :

  • Competitive Binding Assays : Compare displacement of ethidium bromide (intercalator) and Hoechst 33258 (groove-binder) .
  • Circular Dichroism (CD) : Detect DNA conformational changes (e.g., B-to-Z transitions) indicative of intercalation .
  • Atomic Force Microscopy (AFM) : Visualize DNA lengthening or kinking caused by compound binding .

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